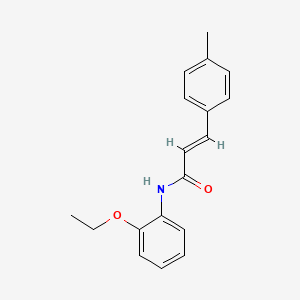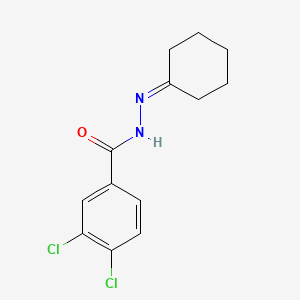![molecular formula C15H11ClN4O B5707340 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis. This mechanism of action may explain the antimicrobial and anticancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, this compound has been shown to induce apoptosis in cancer cells and to modulate the immune response. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in a variety of assays and experiments. This compound is also stable and can be stored for extended periods of time without degradation. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. One area of interest is the development of this compound as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety for use in humans. This compound also has potential applications in infectious disease research, and further studies are needed to explore its antimicrobial properties and potential use as a therapeutic agent. Additionally, this compound could be studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models. Overall, this compound is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a multi-step process that involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, this compound has been used as a retrograde tracer to label and study neuronal pathways. This compound has also been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. In infectious disease research, this compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCMCFGHNCJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)


![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)